molecular formula C20H17BrO5 B15149129 3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B15149129
M. Wt: 417.2 g/mol
InChI Key: LRALDIZTMOZNID-UHFFFAOYSA-N
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Description

3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure This compound features a bromophenyl group attached to a furan ring, which is further connected to a spirocyclic dioxaspiro undecane-dione system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: Starting with a suitable precursor, such as 4-bromobenzaldehyde, the furan ring is synthesized through a cyclization reaction.

    Spirocyclic formation: The furan derivative is then reacted with a suitable spirocyclic precursor under controlled conditions to form the spirocyclic dioxaspiro undecane-dione structure.

    Final coupling: The bromophenyl-furan intermediate is coupled with the spirocyclic dioxaspiro undecane-dione under specific conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group and furan ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • 3-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
  • 3-{[5-(4-Fluorophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

Comparison:

  • Uniqueness: The presence of the bromine atom in 3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
  • Reactivity: The bromine atom can participate in specific substitution reactions that may not be as feasible with chlorine or fluorine.
  • Biological Activity: The bromine-containing compound may exhibit different biological activities due to the size and electronegativity of the bromine atom.

Properties

Molecular Formula

C20H17BrO5

Molecular Weight

417.2 g/mol

IUPAC Name

3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C20H17BrO5/c21-14-6-4-13(5-7-14)17-9-8-15(24-17)12-16-18(22)25-20(26-19(16)23)10-2-1-3-11-20/h4-9,12H,1-3,10-11H2

InChI Key

LRALDIZTMOZNID-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)O2

Origin of Product

United States

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